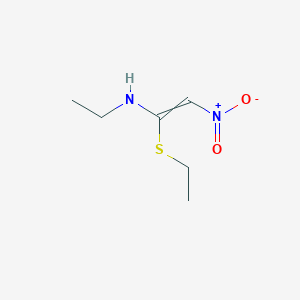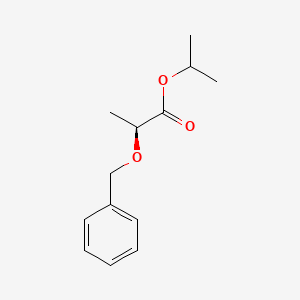![molecular formula C19H16Cl4O2 B14278716 1,1'-(Propane-2,2-diyl)bis{4-[(1,2-dichloroethenyl)oxy]benzene} CAS No. 123389-00-4](/img/structure/B14278716.png)
1,1'-(Propane-2,2-diyl)bis{4-[(1,2-dichloroethenyl)oxy]benzene}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Propane-2,2-diyl)bis{4-[(1,2-dichloroethenyl)oxy]benzene}: is a synthetic organic compound characterized by its unique structure, which includes two benzene rings connected by a propane-2,2-diyl group and substituted with 1,2-dichloroethenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Propane-2,2-diyl)bis{4-[(1,2-dichloroethenyl)oxy]benzene} typically involves the reaction of 4-(1,2-dichloroethenyl)phenol with propane-2,2-diyl bis(4-hydroxyphenyl) ether under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-(Propane-2,2-diyl)bis{4-[(1,2-dichloroethenyl)oxy]benzene} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the dichloroethenyl groups, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Amines or thiol-substituted derivatives.
Applications De Recherche Scientifique
1,1’-(Propane-2,2-diyl)bis{4-[(1,2-dichloroethenyl)oxy]benzene} has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1’-(Propane-2,2-diyl)bis{4-[(1,2-dichloroethenyl)oxy]benzene} involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Comparaison Avec Des Composés Similaires
- 4,4’-(Propane-2,2-diyl)bis((allyloxy)benzene)
- 1,1’-((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(propan-2-ol)
- 4,4’-(Propane-2,2-diyl)bis(2-allylphenol)
Comparison: 1,1’-(Propane-2,2-diyl)bis{4-[(1,2-dichloroethenyl)oxy]benzene} is unique due to the presence of dichloroethenyl groups, which impart distinct chemical reactivity and potential biological activities compared to its analogs. The structural differences influence the compound’s properties and applications, making it a valuable subject of study in various research fields.
Propriétés
Numéro CAS |
123389-00-4 |
|---|---|
Formule moléculaire |
C19H16Cl4O2 |
Poids moléculaire |
418.1 g/mol |
Nom IUPAC |
1-(1,2-dichloroethenoxy)-4-[2-[4-(1,2-dichloroethenoxy)phenyl]propan-2-yl]benzene |
InChI |
InChI=1S/C19H16Cl4O2/c1-19(2,13-3-7-15(8-4-13)24-17(22)11-20)14-5-9-16(10-6-14)25-18(23)12-21/h3-12H,1-2H3 |
Clé InChI |
XNGUQHNUBRTFPV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)OC(=CCl)Cl)C2=CC=C(C=C2)OC(=CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


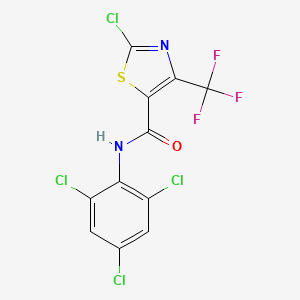

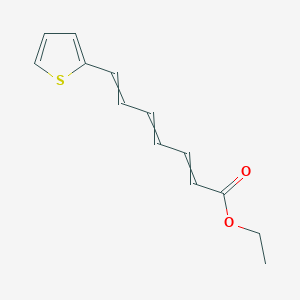

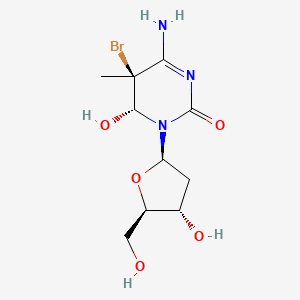


![Spiro[4.5]decane-1,4-dione, 8-(1,1-dimethylethyl)-](/img/structure/B14278667.png)
![4-Methyl-6-[6-(4-methylphenoxy)-1,3,5-triazin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14278672.png)
